molecular formula C5H7N3 B091928 6-Methylpyridazin-3-amine CAS No. 18591-82-7

6-Methylpyridazin-3-amine

Cat. No. B091928
CAS RN: 18591-82-7
M. Wt: 109.13 g/mol
InChI Key: KAZMCIGKULUUMR-UHFFFAOYSA-N
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Description

6-Methylpyridazin-3-amine is a chemical compound that is part of a broader class of pyridazine derivatives. While the specific compound 6-Methylpyridazin-3-amine is not directly mentioned in the provided papers, these papers discuss various derivatives of pyridazine and pyrimidine, which are structurally related to pyridazin-3-amine. These compounds are of interest due to their potential biological activities, such as antihypertensive effects and dopamine beta-hydroxylase inhibitory activity .

Synthesis Analysis

The synthesis of pyridazine derivatives can involve multiple steps, including reactions with ammonia, primary amines, and methanolysis in the presence of boron trifluoride etherate, as seen in the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives . Another example is the preparation of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which were evaluated for their antihypertensive activity . Although these methods do not directly describe the synthesis of 6-Methylpyridazin-3-amine, they provide insight into the types of reactions that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to alter the compound's properties. For instance, the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was found to be influenced by structural variations in the 6-aryl group and the pyridopyrimidine ring . The molecular structure is crucial in determining the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Pyridazine derivatives can participate in various chemical reactions, including the formation of Schiff bases, reduction with sodium borohydride, and acylation with chloroacetyl chloride . These reactions can lead to the formation of different compounds with potential biological activities, such as antiradical activity against DPPH and ABTS radicals . The reactivity of the pyridazine ring is an important factor in the design of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of solvent molecules in cocrystals of 6-chlorouracil and its derivatives significantly contributes to the stabilization of the crystal packing, indicating the importance of intermolecular interactions . The antihypertensive compounds mentioned in paper were able to lower blood pressure in a gradual and sustained manner, which is a physical manifestation of their chemical properties.

Scientific Research Applications

  • A study investigated the amination of 4-halogenopyridazines with potassium amide, proposing a 4,5-didehydropyridazine intermediate. This research is relevant for understanding the chemical behavior of related compounds (Klinge, Plas, & Koudijs, 2010).

  • Antihypertensive activity was observed in 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, suggesting potential medicinal applications (Bennett et al., 1981).

  • Photochemical preparation methods for N-substituted pyrroles from pyridazine N-oxides were developed, contributing to synthetic chemistry processes (Tsuchiya, Arai, & Igeta, 1973).

  • Synthesis of 3-bromo-6-methylpyridazine was achieved, offering a method for manufacturing this compound, which is important for further chemical applications (Xin Bing-wei, 2008).

  • New anticancer agents were developed by synthesizing a series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, showing antiproliferative activities against various cancer cell lines (Won & Park, 2010).

  • Pyridazine N-oxides were explored, contributing to an understanding of their chemical properties and potential uses (Ogata & Kanō, 1963).

  • Ruthenium(II) chloro complexes were studied with the incorporation of polybasic aromatic amines, which is significant for coordination chemistry and potential catalysis applications (Harvey, Arif, & Ernst, 2004).

  • Dopamine beta-hydroxylase inhibitory activity was observed in 6-alkylaminopyridazine-3-carboxylic acid derivatives, offering insights into neurological disorder treatments (Konno et al., 1992).

  • Solid phase synthesis of aminopyridazines using resin-bound thiophenols was developed, indicating advancements in pharmaceutical synthesis techniques (Parrot, Wermuth, & Hibert, 1999).

properties

IUPAC Name

6-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZMCIGKULUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171814
Record name 6-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridazin-3-amine

CAS RN

18591-82-7
Record name 3-Amino-6-methylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18591-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridazin-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylpyridazin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridazin-3-amine
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Record name 6-METHYLPYRIDAZIN-3-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DN Confair, NS Greenwood, BQ Mercado… - Organic letters, 2020 - ACS Publications
… , imines formed from other amino-substituted heterocycles provided different [6,6]- and [5,6]-N-heterocyclic motifs as demonstrated for those derived from 6-methylpyridazin-3-amine (3y)…
Number of citations: 8 pubs.acs.org
R Sun, Y Zhang, F Bi, Q Wang - Journal of agricultural and food …, 2009 - ACS Publications
… Compound 14 was obtained from the combination between 6-methylpyridazin-3-amine and 2,6-difluorobenzoyl isocyanate as shown in Figure 3. …
Number of citations: 45 pubs.acs.org
R Moslin, Y Zhang, ST Wrobleski, S Lin… - Journal of Medicinal …, 2019 - ACS Publications
As a member of the Janus (JAK) family of nonreceptor tyrosine kinases, TYK2 plays an important role in mediating the signaling of pro-inflammatory cytokines including IL-12, IL-23, and …
Number of citations: 56 pubs.acs.org
M Vetrichelvan, S Rakshit… - … Process Research & …, 2020 - ACS Publications
… Alternatively, 6-methylpyridazin-3-amine 16 could be converted to the imidazopyridazine core 15. Enamine (14) formation via homologation of the benzylic methyl group in 15 followed …
Number of citations: 4 pubs.acs.org
S Song, J Jiang, L Zhao, Q Wang, W Lu… - European Journal of …, 2019 - Elsevier
… t., 36 h for 5-5a, 5-5b and 5-5g; pyridin-2-amine, NaBH(AcO) 3 , AcOH, 1,2-dichloroethane, 70 C-0 C -rt, overnight for 5-5c and 5-5f; 6-methylpyridazin-3-amine, NaBH(AcO) 3 , AcOH, …
Number of citations: 6 www.sciencedirect.com

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